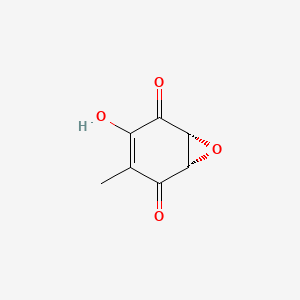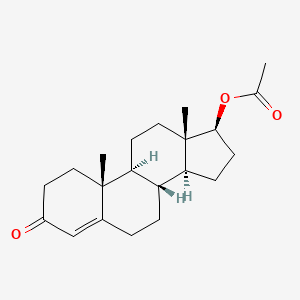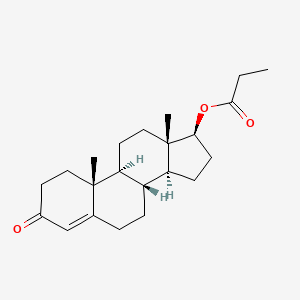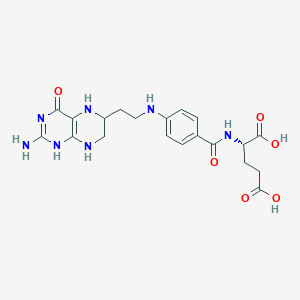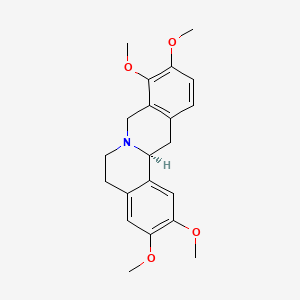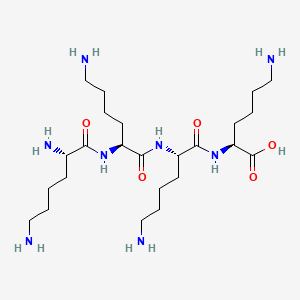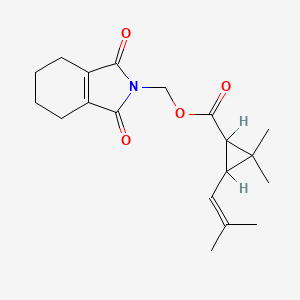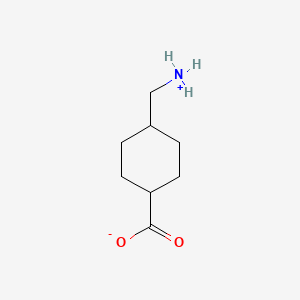
Acide tranexamique
Vue d'ensemble
Description
Tranexamic acid (TXA) is an antifibrinolytic agent used to treat heavy menstrual bleeding in women. It works by blocking the breakdown of blood clots, which prevents bleeding . It is also used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .
Synthesis Analysis
Tranexamic acid was designed based on density functional theory (DFT) calculations for the acid-catalyzed hydrolysis of several maleamic acid amide derivatives . An improved and practical synthesis of Tranexamic acid was designed via a novel seven-step route from the readily available starting material dimethyl terephthalate .Molecular Structure Analysis
Tranexamic acid is a synthetic analog of the amino acid lysine. It serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . The functional groups present in tranexamic acid allow direct infrared detection analysis .Chemical Reactions Analysis
Tranexamic acid is an antifibrinolytic agent that interferes with the normal fibrinolysis process and competitively inhibits plasminogen activation . It is used to prevent and treat haemorrhage in various conditions, such as trauma, surgery, dental bleeding, epistaxis, and shock .Physical and Chemical Properties Analysis
Tranexamic acid has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . . It has a solubility of 100 mg/mL in water .Applications De Recherche Scientifique
Traitement du mélasma et de l'hyperpigmentation cutanée induite par le soleil
L'acide tranexamique (TXA) possède une activité anti-plasminique et s'est avéré efficace contre le mélasma lorsqu'il est administré par voie orale . Plusieurs études ont montré que le TXA appliqué par voie topique est également efficace contre le mélasma et l'hyperpigmentation cutanée causée par les coups de soleil et l'inflammation . Le mécanisme d'éclaircissement de la peau implique la suppression de la production de cytokines/médiateurs chimiques, qui stimulent la production de mélanine .
Évaluation de la sécurité
Ces dernières années, avec l'expansion continue de la portée de l'application du TXA, son utilisation a augmenté . Malgré de nombreuses études démontrant sa puissante efficacité, des inquiétudes persistent quant à ses effets indésirables, nécessitant une évaluation complète de la sécurité . Cette étude a analysé des données réelles de la Food and Drug Administration des États-Unis pour enquêter sur les événements indésirables liés au TXA, dans le but d'élucider sa sécurité et d'optimiser le traitement des patients .
Conservation du sang en périopératoire
L'this compound (TXA) est un puissant antifibrinolytique dont l'efficacité est documentée pour réduire la perte de sang et la transfusion de globules rouges allogènes dans plusieurs contextes cliniques . Avec l'accent croissant mis sur la gestion du sang des patients, le TXA est devenu un élément essentiel des stratégies de conservation du sang en périopératoire .
Traitement des traumatismes
L'une des plus grandes études menées sur l'administration du TXA chez les patients traumatisés est l'étude de référence CRASH-2, un essai contrôlé randomisé mené dans 274 hôpitaux de 40 pays qui a inclus 20 211 patients adultes traumatisés jugés à risque de saignement important .
Traitement des saignements menstruels abondants
Depuis son développement et sa mise sur le marché au début des années 1960, l'this compound (TXA), un inhibiteur indirect de la fibrinolyse, a été largement utilisé. Initialement, il était prescrit pour les saignements menstruels abondants chez les femmes .
Traitement des troubles héréditaires de la coagulation
Au fil du temps, l'utilisation du TXA s'est étendue aux personnes atteintes de troubles héréditaires de la coagulation . Le TXA, parmi les agents antifibrinolytiques, a démontré son efficacité dans la prévention des complications hémorragiques dans divers défis hémostatiques tout en minimisant les effets indésirables .
Mécanisme D'action
Target of Action
Tranexamic acid is a synthetic derivative of the amino acid lysine . The primary target of tranexamic acid is plasminogen, a glycoprotein pro-enzyme . Plasminogen is converted into plasmin by tissue plasminogen activator (tPA), which is crucial for the process of fibrinolysis, leading to the dissolution of blood clots .
Mode of Action
Tranexamic acid serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This competitive inhibition prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrin degradation . At higher concentrations, it may also directly inhibit plasmin and partially inhibit fibrinogenolysis .
Biochemical Pathways
The action of tranexamic acid affects the fibrinolysis pathway. By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a mesh-like structure during the clotting of blood . This action preserves the framework of fibrin’s matrix structure, thereby stabilizing blood clots and reducing bleeding .
Pharmacokinetics
Tranexamic acid exhibits rapid oral absorption with a bioavailability of approximately 34% . It has minimal protein binding due to its binding to plasmin . Tranexamic acid undergoes minimal metabolism and is primarily eliminated via renal excretion . More than 90% of the dose is excreted in the urine as unchanged drug within 24 hours following an intravenous bolus .
Result of Action
The molecular and cellular effects of tranexamic acid’s action result in the preservation and stabilization of fibrin’s matrix structure . This leads to the reduction of bleeding, particularly in conditions associated with hyperfibrinolysis . Therefore, tranexamic acid is used to prevent and treat significant bleeding in various clinical situations, such as trauma, surgery, and heavy menstrual bleeding .
Action Environment
The efficacy and stability of tranexamic acid can be influenced by various environmental factors. For instance, renal impairment can increase the blood levels of tranexamic acid and decrease its urinary excretion . Therefore, dosage adjustments may be necessary in patients with renal impairment . Furthermore, the timing of administration is crucial for its efficacy. Tranexamic acid is most effective when given as early as possible and no later than 3 hours of injury or childbirth .
Safety and Hazards
Orientations Futures
The use of tranexamic acid has been expanding beyond the small number of hemophilia patients; it is an important agent in decreasing mortality rate due to bleeding in trauma patients . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .
Relevant Papers Several papers have been published on the topic of Tranexamic acid. For instance, a paper titled “The efficacy and safety of tranexamic acid in rheumatoid arthritis patients undergoing simultaneous bilateral total knee arthroplasty: a multicenter retrospective study” discusses the use of Tranexamic acid in rheumatoid arthritis patients . Another paper titled “Factors that influence the administration of tranexamic acid (TXA) to trauma patients in prehospital settings: a systematic review” examines the factors influencing the prehospital administration of TXA to trauma patients . A third paper titled “A systematic review and meta-analysis of the effects of tranexamic acid on blood loss and transfusion requirement in scoliosis surgery” discusses the effects of Tranexamic acid on blood loss and transfusion requirement in scoliosis surgery .
Analyse Biochimique
Biochemical Properties
Tranexamic acid plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. Tranexamic acid binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thus preserving the fibrin matrix . This interaction is essential for its antifibrinolytic activity, making tranexamic acid approximately ten times more potent than aminocaproic acid .
Cellular Effects
Tranexamic acid exerts significant effects on various cell types and cellular processes. It has been shown to reduce inflammation and edema by inhibiting the release of reactive oxygen species (ROS) from neutrophils and histamine from mast cells . Additionally, tranexamic acid can protect endothelial and epithelial cell monolayers, stimulate mitochondrial respiration, and suppress melanogenesis . These cellular effects contribute to its therapeutic benefits beyond antifibrinolysis.
Molecular Mechanism
At the molecular level, tranexamic acid exerts its effects by binding to the lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin . This inhibition prevents the degradation of fibrin clots and stabilizes the clot structure. Tranexamic acid also directly inhibits the activity of plasmin with weak potency and can block the active site of urokinase plasminogen activator (uPA) with high specificity . These interactions are crucial for its antifibrinolytic activity and therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tranexamic acid have been observed to change over time. Tranexamic acid is chemically stable and not hygroscopic . Its antifibrinolytic effects are dose-dependent and can be sustained for several hours after administration . Long-term studies have shown that tranexamic acid can reduce post-surgical infection rates and inflammation, indicating its potential benefits beyond immediate hemostasis .
Dosage Effects in Animal Models
The effects of tranexamic acid vary with different dosages in animal models. In dogs, tranexamic acid has been shown to improve clot strength and decrease fibrinolysis in a dose-dependent manner . Higher doses of tranexamic acid can achieve complete inhibition of fibrinolysis, while lower doses may have a delayed peak antifibrinolytic effect . Adverse effects, such as convulsions and hemostatic disorders, have been observed at high doses .
Metabolic Pathways
Tranexamic acid is minimally metabolized in the body and is primarily excreted unchanged in the urine . It has a half-life of approximately 2 hours and is eliminated mainly through renal excretion . Tranexamic acid does not undergo significant hepatic metabolism, and its antifibrinolytic activity is maintained throughout its elimination process .
Transport and Distribution
Tranexamic acid is distributed within the body with an initial volume of distribution of 0.18 L/kg and a steady-state volume of distribution of 0.39 L/kg . It can penetrate into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately one-tenth of typical plasma concentrations . Tranexamic acid does not bind significantly to plasma proteins, allowing it to be readily available for its antifibrinolytic action .
Subcellular Localization
Tranexamic acid does not have specific targeting signals or post-translational modifications that direct it to specific subcellular compartments. Its antifibrinolytic activity is primarily exerted in the extracellular space, where it interacts with plasminogen and other components of the fibrinolytic system . The lack of subcellular localization allows tranexamic acid to effectively inhibit fibrinolysis in various tissues and organs.
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
701-54-2, 1197-17-7, 1197-18-8 | |
| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranexamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANEXAMIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


